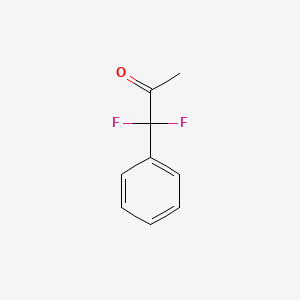![molecular formula C20H14FN5O2 B2431519 8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887882-30-6](/img/structure/B2431519.png)
8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, which is a bicyclic aromatic compound made up of two six-membered rings (an imidazole and a pyrimidine ring) fused together .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic purine system and the various substituents. The presence of the fluorophenyl and phenyl groups would likely have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity, while the dione functionality could potentially form hydrogen bonds .Scientific Research Applications
Anti-Cancer Properties
STK592249 has shown promise as an anti-cancer agent. Its molecular structure suggests potential interactions with cellular targets involved in cancer progression. Researchers have explored its effects on various cancer cell lines, including breast cancer, leukemia, and hepatic cancer . Further investigations into its mechanism of action and efficacy are ongoing.
Bcr-Abl Inhibition
Bcr-Abl is a fusion protein associated with chronic myeloid leukemia (CML) and other leukemia subtypes. STK592249 may serve as a Bcr-Abl inhibitor, disrupting the abnormal signaling pathways responsible for leukemia pathogenesis . This property makes it a potential candidate for targeted therapy.
Anti-Inflammatory Activity
Pyrazole derivatives, including STK592249, exhibit anti-inflammatory properties. By modulating inflammatory pathways, these compounds could contribute to the development of novel anti-inflammatory drugs . Researchers are investigating their potential in managing inflammatory conditions.
Antioxidant Effects
STK592249’s structure suggests antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its antioxidant potential could lead to applications in health and disease prevention .
Cytotoxicity and Analgesic Functions
Pyrazoles, including STK592249, have been studied for their cytotoxicity and analgesic effects. These properties make them interesting candidates for pain management and potential drug development . Further studies are needed to explore their safety and efficacy profiles.
Molecular Docking and Receptor Binding
Molecular docking studies have revealed that STK592249 binds closely to the human estrogen alpha receptor (ERα), similar to the native ligand 4-OHT. Understanding its interactions with specific receptors provides insights into its biological activity and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of STK592249 are the Mitogen-activated protein kinase 14 (MAPK14) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases play crucial roles in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
This interaction can lead to changes in the phosphorylation state of the kinases, thereby affecting their ability to transmit signals within the cell .
Biochemical Pathways
These pathways play key roles in cellular responses to various stimuli, including stress and growth factors .
Result of Action
The molecular and cellular effects of STK592249’s action depend on the specific cellular context. Given its targets, the compound could potentially affect a variety of cellular processes, including cell growth, differentiation, and response to stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of STK592249. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
Future Directions
properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O2/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-5-3-2-4-6-12)26(19(25)22-17)14-9-7-13(21)8-10-14/h2-11H,1H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNHZTVBAUEYQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431437.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431438.png)
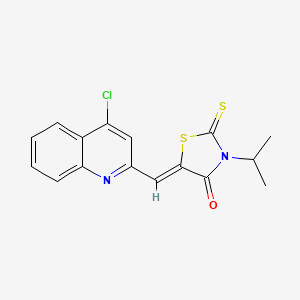
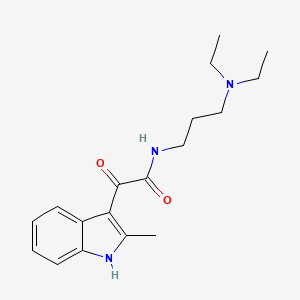
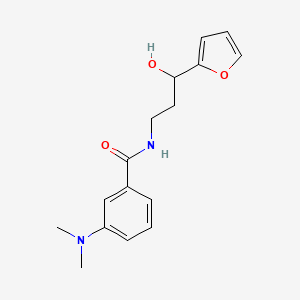
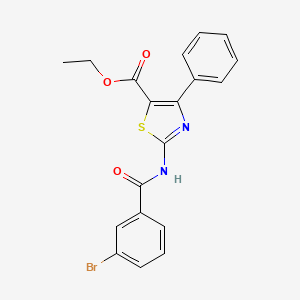
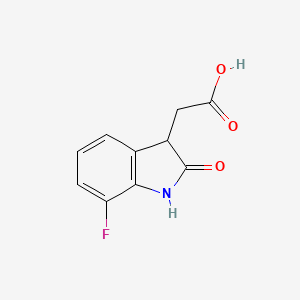

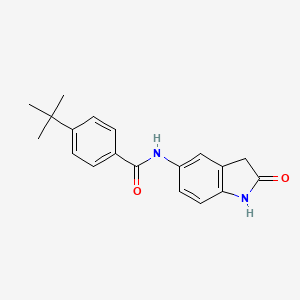
![2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B2431455.png)


